molecular formula C12H15Cl2N B11726998 1-(2,3-Dichlorophenyl)cyclopentanemethanamine

1-(2,3-Dichlorophenyl)cyclopentanemethanamine

Cat. No.: B11726998
M. Wt: 244.16 g/mol
InChI Key: BVQASMQZRZXRBK-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15Cl2N and a molecular weight of 244.16 g/mol . It is known for its unique structure, which includes a cyclopentane ring attached to a methanamine group and a dichlorophenyl group. This compound is used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)cyclopentanemethanamine typically involves the reaction of 2,3-dichlorophenylacetonitrile with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.

    Catalyst: No specific catalyst is required for this reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl groups or alkyl groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, diethyl ether.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dichlorophenyl)cyclopentanemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)cyclopentanemethanamine: Similar structure but with chlorine atoms at different positions.

    1-(2,3-Dichlorophenyl)cyclohexanemethanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(2,3-Dichlorophenyl)cyclopropanemethanamine: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific ring structure and the positioning of the chlorine atoms, which influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

[1-(2,3-dichlorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15Cl2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2

InChI Key

BVQASMQZRZXRBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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